Ethyl 7-bromo-1-naphthaleneacetate

Description

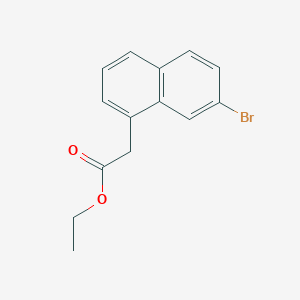

Ethyl 7-bromo-1-naphthaleneacetate: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 7th position of the naphthalene ring and an ethyl ester group attached to the acetic acid moiety

Properties

Molecular Formula |

C14H13BrO2 |

|---|---|

Molecular Weight |

293.15 g/mol |

IUPAC Name |

ethyl 2-(7-bromonaphthalen-1-yl)acetate |

InChI |

InChI=1S/C14H13BrO2/c1-2-17-14(16)8-11-5-3-4-10-6-7-12(15)9-13(10)11/h3-7,9H,2,8H2,1H3 |

InChI Key |

QWLVIKFZNHIHHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=CC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-1-naphthaleneacetate typically involves the bromination of 1-naphthaleneacetic acid followed by esterification. The bromination can be achieved using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the 7th position. The resulting 7-bromo-1-naphthaleneacetic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-1-naphthaleneacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Products include 7-azido-1-naphthaleneacetate or 7-thiocyanato-1-naphthaleneacetate.

Oxidation Reactions: Products include naphthoquinones or other oxidized derivatives.

Reduction Reactions: Products include 7-bromo-1-naphthaleneethanol.

Scientific Research Applications

Ethyl 7-bromo-1-naphthaleneacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1-naphthaleneacetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The naphthalene ring provides a planar structure that can interact with aromatic residues in proteins, influencing their function and activity .

Comparison with Similar Compounds

Ethyl 1-naphthaleneacetate: Lacks the bromine atom, making it less reactive in substitution reactions.

7-bromo-1-naphthaleneacetic acid: Lacks the ester group, affecting its solubility and reactivity.

1-naphthaleneacetic acid: Lacks both the bromine atom and the ester group, making it less versatile in chemical reactions.

Uniqueness: Ethyl 7-bromo-1-naphthaleneacetate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and solubility properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Ethyl 7-bromo-1-naphthaleneacetate is a compound of interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of naphthalene, characterized by the presence of a bromine atom at the 7-position. Its chemical formula is , and it exhibits properties typical of aromatic compounds, including hydrophobicity and the ability to participate in π-π stacking interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, impacting cellular functions.

- Receptor Binding : this compound has shown potential in modulating receptor activities, particularly in pathways related to inflammation and cancer progression.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, possibly through the induction of apoptosis in cancer cells.

Antitumor Activity

A study highlighted the antitumor effects of this compound on various cancer cell lines. The compound was found to induce significant cytotoxicity in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the activation of caspase pathways leading to apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 20 | Induction of oxidative stress |

Case Studies

- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

- Inflammation Models : In animal models of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

- Toxicological Assessments : Toxicity studies conducted on aquatic organisms revealed that this compound has a moderate toxicity profile, with an LC50 value for Daphnia magna exceeding 100 µg/L over 48 hours. This indicates a need for careful consideration when evaluating its environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.